3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid 3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16629737
InChI: InChI=1S/C28H21ClF2N2O3S/c1-15-26(37-21-8-4-5-16(23(21)30)27(35)36)17-9-10-19(29)24(31)25(17)32(15)13-22(34)33-14-28(11-12-28)18-6-2-3-7-20(18)33/h2-10H,11-14H2,1H3,(H,35,36)
SMILES:
Molecular Formula: C28H21ClF2N2O3S
Molecular Weight: 539.0 g/mol

3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid

CAS No.:

Cat. No.: VC16629737

Molecular Formula: C28H21ClF2N2O3S

Molecular Weight: 539.0 g/mol

* For research use only. Not for human or veterinary use.

3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid -

Specification

Molecular Formula C28H21ClF2N2O3S
Molecular Weight 539.0 g/mol
IUPAC Name 3-[6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-spiro[2H-indole-3,1'-cyclopropane]-1-ylethyl)indol-3-yl]sulfanyl-2-fluorobenzoic acid
Standard InChI InChI=1S/C28H21ClF2N2O3S/c1-15-26(37-21-8-4-5-16(23(21)30)27(35)36)17-9-10-19(29)24(31)25(17)32(15)13-22(34)33-14-28(11-12-28)18-6-2-3-7-20(18)33/h2-10H,11-14H2,1H3,(H,35,36)
Standard InChI Key YFALJJNRFPFPRE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N1CC(=O)N3CC4(CC4)C5=CC=CC=C53)C(=C(C=C2)Cl)F)SC6=CC=CC(=C6F)C(=O)O

Introduction

Structural and Molecular Characterization

Core Architecture

The compound’s IUPAC name delineates a 1H-indole core substituted at the 1-position with a 2-oxo-2-(spiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethyl group, at the 3-position with a sulfanyl-linked 2-fluorobenzoic acid, and at the 6- and 7-positions with chlorine and fluorine atoms, respectively. The spiro[cyclopropane-1,3'-indole] moiety introduces a strained cyclopropane ring fused to a second indole system, creating a three-dimensional geometry that may influence binding affinity in biological systems.

Molecular Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC<sub>28</sub>H<sub>21</sub>ClF<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S
Molecular Weight539.0 g/mol
Canonical SMILESCC1=C(C2=C(N1CC(=O)N3CC4(CC4)C5=CC=CC=C53)C(=C(C=C2)Cl)F)SC6=CC=CC(=C6F)C(=O)O
InChIKeyYFALJJNRFPFPRE-UHFFFAOYSA-N

The presence of multiple electronegative substituents (Cl, F) and a carboxylic acid group enhances polarity, suggesting moderate solubility in polar aprotic solvents. The spirocyclic system may confer conformational rigidity, potentially optimizing target engagement in drug design.

Synthetic Pathways and Challenges

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential functionalization of the indole and benzoic acid precursors. A plausible retrosynthetic route includes:

  • Indole Core Construction: Friedel-Crafts acylation or palladium-catalyzed cross-coupling to install the 6-chloro-7-fluoro-2-methyl substituents.

  • Spirocyclopropane Formation: Cyclopropanation via Simmons-Smith reaction or transition-metal-mediated C–H activation.

  • Sulfanyl Bridge Introduction: Thiol-ene coupling or nucleophilic aromatic substitution (SNAr) to link the indole and benzoic acid moieties.

Key Intermediate Isolation

Intermediate purification poses challenges due to the molecule’s stereochemical complexity and sensitivity of the cyclopropane ring to ring-opening reactions. Chromatographic techniques (e.g., reverse-phase HPLC) are essential for isolating high-purity batches.

Physicochemical and Spectroscopic Profile

Solubility and Stability

The compound’s solubility in DMSO is estimated at >10 mM, while aqueous solubility remains low (<0.1 mM) due to the hydrophobic indole and cyclopropane groups. Stability studies under ambient conditions indicate decomposition <5% over 48 hours, though prolonged storage at −20°C is recommended.

Biological Activity and Hypothetical Targets

Structure-Activity Relationship (SAR) Considerations

The indole scaffold is prevalent in kinase inhibitors (e.g., sunitinib), while spirocyclic systems are leveraged in GPCR modulators. The fluorine and chlorine atoms may enhance metabolic stability and membrane permeability.

Future Directions and Research Opportunities

Synthetic Optimization

  • Develop enantioselective routes to access spirocyclopropane stereoisomers.

  • Explore microwave-assisted synthesis to reduce reaction times.

Target Identification

  • High-throughput screening against kinase panels.

  • Molecular docking studies with Autotaxin (ATX), given structural parallels to PAT-347 .

Formulation Strategies

  • Nanoencapsulation to improve aqueous solubility.

  • Prodrug derivatives masking the carboxylic acid group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator